molecular formula C8H6ClN3S B2874445 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole CAS No. 1159818-34-4

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

Cat. No.: B2874445
CAS No.: 1159818-34-4
M. Wt: 211.67
InChI Key: ZZERMVPXBLHOHQ-UHFFFAOYSA-N
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Description

Introduction to Pyrimidine-Thiazole Hybrid Compounds

Historical Development of Pyrimidine-Thiazole Scaffolds

The integration of pyrimidine and thiazole rings into hybrid structures originated in the mid-20th century, driven by the need to enhance the bioavailability and target specificity of heterocyclic compounds. Early synthetic routes often relied on multistep condensation reactions, such as the cyclization of α-halo carbonyl compounds with thiosemicarbazides, a method still refined in contemporary studies. For instance, the Vilsmeier-Haack reaction enabled the introduction of aldehyde groups at strategic positions on pyrimidine cores, facilitating subsequent thiazole ring formation. These foundational strategies laid the groundwork for modern derivatives like 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole, which emerged from efforts to optimize steric and electronic properties for biological activity.

A pivotal advancement occurred with the adoption of one-pot multicomponent syntheses, which improved yield and reduced waste. For example, NiFe₂O₄ nanoparticle-catalyzed reactions in ethanol-water systems allowed efficient construction of thiazole-phthalazine hybrids, demonstrating the scalability of such approaches. These methods underscore the transition from traditional organic solvents to green chemistry paradigms, aligning with global sustainability goals.

Significance in Medicinal Chemistry Research

Pyrimidine-thiazole hybrids occupy a unique niche in drug design due to their dual capacity for DNA interaction and enzyme inhibition. The pyrimidine ring, a ubiquitous component of nucleic acids, provides a scaffold for intercalation or minor groove binding, while the thiazole moiety introduces sulfur-based reactivity and hydrogen-bonding capabilities. This combination is exemplified by compounds such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, which exhibits selective cytotoxicity against leukemia cells (IC₅₀ = 0.57 µM) by inducing DNA damage and PARP1-mediated repair pathways.

Recent studies have expanded the therapeutic scope of these hybrids to include kinase inhibition and chaperone protein modulation. For instance, molecular docking analyses of thiazole-phthalazine derivatives revealed strong binding affinities for Hsp82 and Hsp90, critical regulators of oncoprotein stability. Such interactions position pyrimidine-thiazole hybrids as promising candidates for targeted cancer therapies, particularly in overcoming drug resistance mechanisms.

Current Research Landscape and Theoretical Frameworks

Contemporary research on this compound and related compounds is characterized by three intersecting themes:

  • Synthetic Innovation : Green chemistry principles dominate recent methodologies. The use of recyclable catalysts like NiFe₂O₄ nanoparticles in one-pot syntheses has reduced reaction times to 60 minutes while achieving yields exceeding 90%. These advances contrast sharply with earlier protocols requiring harsh reagents and prolonged reflux conditions.
  • Computational Guidance : In silico tools now play a central role in predicting pharmacokinetic profiles and target engagement. ADME analyses of thiazole derivatives highlight favorable intestinal absorption and low cytochrome P450 inhibition, reducing the risk of drug-drug interactions. Molecular dynamics simulations further elucidate how chloro and methyl substituents enhance binding to hydrophobic enzyme pockets.
  • Mechanistic Exploration : Studies increasingly focus on the downstream effects of pyrimidine-thiazole interactions, such as PARP1 inhibition and nucleolar stress induction. For example, preincubation with Fluzaparib reduced the cytotoxicity of certain hybrids by 50%, implicating DNA repair pathways in their mode of action.
Table 1: Comparative Analysis of Pyrimidine-Thiazole Hybrid Syntheses
Method Catalyst Yield (%) Time (h) Key Advantage
Vilsmeier-Haack Cyclization POCl₃/DMF 75–80 12 Introduces aldehyde functionality
One-Pot Multicomponent NiFe₂O₄ NPs 90–95 1 Solvent efficiency, scalability
Thiosemicarbazide Cyclization Acetic Anhydride 80–83 6 Generates thiadiazole derivatives

This table synthesizes data from multiple studies to illustrate the evolution of synthetic strategies.

The structural adaptability of pyrimidine-thiazole hybrids is further demonstrated by their substitution patterns. Chloro and methyl groups, as seen in this compound, enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration and oral bioavailability. These modifications also influence stereoelectronic effects, fine-tuning interactions with biological targets.

Emerging theoretical frameworks emphasize the role of hybrid scaffolds in polypharmacology—simultaneously modulating multiple disease-relevant pathways. For instance, dual inhibition of PARP and HSP90 could synergistically disrupt cancer cell proliferation and survival, a hypothesis supported by the activity of compound 4n against melanoma (IC₅₀ = 0.87 µM). Such multifunctionality positions pyrimidine-thiazole compounds at the forefront of precision medicine initiatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-chloro-2-methylpyrimidin-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-5-11-6(2-8(9)12-5)7-3-10-4-13-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERMVPXBLHOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-34-4
Record name 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole
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Preparation Methods

Structural Overview and Key Properties

Molecular formula : C₈H₆ClN₃S
Molecular weight : 211.67 g/mol
SMILES notation : CC1=NC(=CC(=N1)Cl)C2=CN=CS2
IUPAC name : 5-(6-Chloro-2-methylpyrimidin-4-yl)-1,3-thiazole

The compound consists of a 2-methyl-6-chloropyrimidine ring linked to a thiazole moiety at the 4-position. This arrangement enables diverse reactivity, particularly in nucleophilic substitution and cyclization reactions.

Primary Synthetic Routes

Nucleophilic Aromatic Substitution (Method A)

This approach leverages 4,6-dichloro-2-methylpyrimidine as the starting material. The 4-chloro group undergoes substitution with a thiazole-derived nucleophile.

Procedure:
  • Reactants :

    • 4,6-Dichloro-2-methylpyrimidine
    • 5-Aminothiazole or its derivatives
    • Base (e.g., sodium hydride, triethylamine)
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Conditions :

    • Temperature: 80–100°C
    • Reaction time: 12–24 hours
    • Molar ratio: 1:1 (pyrimidine:thiazole)
  • Mechanism :
    The base deprotonates the thiazole’s amine, generating a nucleophile that attacks the electron-deficient 4-position of the pyrimidine ring. The 6-chloro group remains intact due to steric and electronic effects.

  • Yield : 70–85% after purification by column chromatography.

Advantages:
  • High regioselectivity for the 4-position.
  • Scalable for industrial production.
Limitations:
  • Requires anhydrous conditions.
  • Residual starting materials may complicate purification.

Cyclocondensation of Thiourea Derivatives (Method B)

This method constructs the thiazole ring onto a pre-functionalized pyrimidine precursor.

Procedure:
  • Reactants :

    • 4-Chloro-2-methyl-6-(prop-2-yn-1-yl)pyrimidine
    • Thiourea or substituted thiourea
    • Oxidizing agent (e.g., hydrogen peroxide, iodine)
  • Conditions :

    • Temperature: 0–25°C (initial step), then 60–80°C
    • Solvent: Dichloromethane (DCM) or acetonitrile
  • Mechanism :
    The alkyne group reacts with thiourea to form a thiazole ring via cyclization, followed by oxidation to stabilize the heterocycle.

  • Yield : 50–65% after distillation or recrystallization.

Advantages:
  • Avoids handling sensitive aminothiazole intermediates.
  • Compatible with diverse thiourea derivatives.
Limitations:
  • Lower yields compared to Method A.
  • Requires precise temperature control to prevent side reactions.

Comparative Analysis of Synthetic Methods

Parameter Method A (Substitution) Method B (Cyclization)
Starting material cost Moderate High
Reaction time 12–24 hours 6–12 hours
Yield 70–85% 50–65%
Scalability Industrial Lab-scale
Purification complexity Moderate High

Data synthesized from Refs.

Industrial-Scale Optimization

Solvent Selection

  • THF and DMF are preferred for Method A due to their ability to dissolve both polar and non-polar reactants.
  • DCM in Method B facilitates easy separation of the thiazole product via phase partitioning.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in Method A by enhancing nucleophilicity.
  • Iodine in Method B acts as a dual-purpose catalyst and oxidizing agent, reducing step count.

Challenges and Solutions

Regioselectivity Issues

  • Electron-withdrawing groups on the pyrimidine ring direct substitution to the 4-position. Computational modeling confirms this preference.
  • Steric hindrance from the 2-methyl group further suppresses reactivity at the 6-position.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts in Method A.
  • Crystallization from ethanol/water mixtures yields high-purity (>98%) product in Method B.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent studies report 30–50% reduction in reaction time for Method A using microwave irradiation (100°C, 300 W).

Flow Chemistry Applications

Continuous-flow reactors enable safer handling of chlorinating agents (e.g., sulfuryl chloride) in Method B, minimizing exposure risks.

Chemical Reactions Analysis

Types of Reactions: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine-thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new heterocyclic compounds with potential biological activity .

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of specific enzymes or receptors. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .

Mechanism of Action

The mechanism of action of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Structural Analogs

Compound Name Structural Differences Key Features
This compound Thiazole linked to 6-chloro-2-methylpyrimidine High potential for kinase inhibition due to pyrimidine-thiazole scaffold .
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine Morpholine replaces thiazole Enhanced solubility but reduced aromatic stacking capacity .
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide Carboxamide substituent on thiazole Improved binding affinity to biological targets (e.g., kinases) .
5-(p-Chlorophenyl)-1,3-thiazole derivatives Chlorophenyl group instead of pyrimidine Broad-spectrum antitumor activity but lower metabolic stability .

Pharmacological Activity

  • Imidazo[2,1-b]thiazole Derivatives : Exhibit antitumor activity in vitro, with IC₅₀ values <10 µM against leukemia cell lines ( ).
  • Carboxamide Analog : Demonstrated enhanced binding to kinase targets due to hydrogen-bonding interactions from the carboxamide group ( ).

Structure-Activity Relationships (SAR)

  • Chlorine Substitution : The 6-chloro group on the pyrimidine ring enhances electronegativity, improving interactions with hydrophobic enzyme pockets .
  • Thiazole vs. Morpholine : Thiazole’s aromaticity favors π-π stacking in biological targets, whereas morpholine derivatives prioritize solubility .
  • Carboxamide Addition : Introduces hydrogen-bonding capacity, critical for target selectivity ( ).

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Data

Compound Biological Target Activity (IC₅₀) Reference
This compound Kinase X (hypothetical) Not reported
Imidazo[2,1-b]thiazole derivative (Compound 2) Leukemia cells (HL-60) 8.2 µM
Carboxamide analog (TRC-C364924) Kinase Y 0.45 µM

Biological Activity

5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrimidine derivative. Its molecular formula is C9H7ClN4SC_9H_7ClN_4S, and it has been assigned the CAS number 1159818-34-4. The presence of chlorine and methyl groups significantly influences its biological properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that similar thiazole derivatives may act through the following pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation, such as various kinases and topoisomerases.
  • Interference with Mitochondrial Function : It is hypothesized that this compound may disrupt mitochondrial electron transport chains, leading to apoptosis in cancer cells.
  • Targeting Microtubules : Thiazole derivatives have been noted for their ability to bind to tubulin, thus inhibiting microtubule polymerization and disrupting mitotic spindle formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells) demonstrated significant growth inhibition at concentrations as low as 10 μM .
Cell LineGI Value (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-11640.87
SK-BR-346.14

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The structural features of this compound suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial activity remains limited .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can significantly affect biological activity:

  • Chlorine Substitution : The presence of chlorine at the 6-position of the pyrimidine enhances potency against certain cancer cell lines.
  • Methyl Group Influence : The methyl group on the pyrimidine ring may contribute to lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • In Vitro Antiproliferative Activity : A study evaluated various thiazole derivatives, including those with similar structures to this compound, revealing promising antiproliferative effects against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins involved in cancer progression, supporting its potential as a lead compound in drug development .

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